Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dihydroquinoline-3-carboxylates, including ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate, can be achieved through a series of reactions involving 2-benzoyl-3-[2-(dialkylamino)aryl]acrylates . The process involves a 1,5-hydride shift, dealkylation, and cyclization to form the desired product . The reaction conditions typically include the use of boron trifluoride as a catalyst and elevated temperatures around 75°C .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the reaction’s efficiency .
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reference standard for pharmaceutical testing and as a precursor for synthesizing other biologically active compounds . In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by inhibiting key enzymes and proteins involved in cellular processes, leading to the disruption of cell growth and proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate can be compared with other similar compounds, such as ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate and ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate . These compounds share a similar quinoline core structure but differ in their substituents, which can significantly impact their biological activities and applications . The unique thioxo group in this compound distinguishes it from other quinoline derivatives and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H15NO2S |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 8-ethyl-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO2S/c1-3-9-6-5-7-10-12(9)15-8-11(13(10)18)14(16)17-4-2/h5-8H,3-4H2,1-2H3,(H,15,18) |
InChI Key |
DKJIPZWJNPLICY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=S)C(=CN2)C(=O)OCC |
Origin of Product |
United States |
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